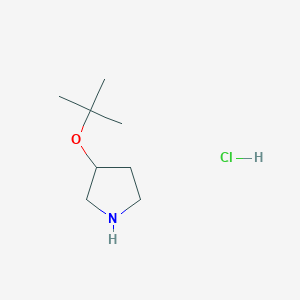

3-(Tert-butoxy)pyrrolidine hydrochloride

Description

3-(Tert-butoxy)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a tert-butoxy (-O-C(CH₃)₃) group at the 3-position of the pyrrolidine ring, combined with a hydrochloride salt. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity, which enhances binding affinity to biological targets.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(2,3)10-7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIWSCKEDNWENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Tert-butoxy)pyrrolidine hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(Tert-butoxy)pyrrolidine hydrochloride is characterized by a pyrrolidine ring substituted with a tert-butoxy group. This structural feature enhances its lipophilicity, which may influence its ability to interact with biological membranes and targets.

The biological activity of 3-(Tert-butoxy)pyrrolidine hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The lipophilic nature of the compound allows it to penetrate cell membranes effectively. Once inside, it may modulate the activity of specific proteins involved in metabolic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, potentially affecting pathways related to drug metabolism or disease states.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with 3-(Tert-butoxy)pyrrolidine hydrochloride:

Case Studies and Experimental Data

- Antimicrobial Studies :

-

Anticancer Activity :

- Research on similar pyrrolidine compounds has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a potential therapeutic role for 3-(Tert-butoxy)pyrrolidine hydrochloride in oncology.

- Neuroprotective Studies :

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-(Tert-butoxy)pyrrolidine HCl | Antimicrobial, Anticancer | Enzyme inhibition, Receptor modulation |

| Pyrrole Derivatives | Antimicrobial | Cell membrane interaction |

| Bispecific RBP4 Antagonists | Neuroprotective | Protein stabilization |

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Drug Discovery: Pyrrolidine hydrochlorides with tert-butoxy or Boc-amino groups are pivotal in developing protease inhibitors and GPCR modulators () .

- Agrochemicals: Phenoxy-substituted pyrrolidines () are explored for herbicidal activity due to their stability under UV light .

- Supplier Landscape : Companies like PharmaBlock and Enamine Ltd. () offer diverse pyrrolidine building blocks, underscoring commercial demand .

Preparation Methods

Synthesis of 3-(Tert-butoxy)pyrrolidine Core

The core pyrrolidine with the tert-butoxy substituent can be synthesized via:

- Cyclization of Amino Alcohols or Amino Acids : Starting from amino alcohols or amino acids, cyclization under acidic or basic conditions forms the pyrrolidine ring.

- Introduction of the tert-Butoxy Group : The tert-butoxy group is introduced via nucleophilic substitution using tert-butyl halides or tert-butyl alcohol in the presence of a strong base, such as sodium hydride or potassium carbonate.

This approach is well-documented in the synthesis of related tert-butoxy-substituted pyrrolidines and is adaptable to various stereochemical configurations.

Formation of the Hydrochloride Salt

- The free base 3-(tert-butoxy)pyrrolidine is reacted with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, diethyl ether, or aqueous media) to form the hydrochloride salt.

- This salt formation enhances the compound’s solubility and stability, facilitating handling and further applications.

Detailed Preparation Procedure

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Amino alcohol or amino acid precursor | Cyclization under acidic (e.g., HCl) or basic (e.g., NaOH) conditions | Forms the pyrrolidine ring |

| 2 | tert-Butyl halide or tert-butyl alcohol + base | Nucleophilic substitution to introduce tert-butoxy group | Common bases: NaH, K2CO3; solvent: THF or DMF |

| 3 | Hydrochloric acid (HCl) in ethanol or ether | Salt formation reaction at room temperature or mild heating | Yields 3-(tert-butoxy)pyrrolidine hydrochloride salt |

| 4 | Purification | Recrystallization or washing with solvents (e.g., ether) | Ensures high purity |

Industrial Scale Considerations

- Scale-Up : Industrial production optimizes reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.

- Continuous Flow Reactors : Employed to improve reaction control, safety, and scalability.

- Environmental Impact : Use of greener solvents and minimizing hazardous waste are priorities.

- Automation : Automated synthesis platforms help in reproducibility and quality control.

Comparative Analysis of Salt Forms

| Salt Form | Solubility | Stability | Common Use |

|---|---|---|---|

| Hydrochloride (HCl) | High in water | High | Pharmaceutical formulations |

| Oxalate | Moderate | Moderate | Research reagents |

| Sulfate | Variable | Variable | Specialty chemical synthesis |

The hydrochloride salt is preferred for its superior aqueous solubility and stability, which facilitates its use in medicinal chemistry and industrial applications.

Research Findings and Reaction Conditions

- Nucleophilic Substitution : Introduction of the tert-butoxy group is typically performed using tert-butyl bromide or chloride with sodium hydride in anhydrous tetrahydrofuran (THF) at 0–25°C, yielding high conversion rates.

- Salt Formation : Reaction of the free base with HCl gas or concentrated HCl solution in ethanol at ambient temperature produces the hydrochloride salt with yields exceeding 90%.

- Purification : Recrystallization from ethanol/ether mixtures yields analytically pure hydrochloride salt.

Notes on Alternative Synthetic Routes

- Some patents describe the synthesis of related tert-butoxy-protected pyrrolidines starting from 3-hydroxypyrrolidine derivatives protected by tert-butoxycarbonyl (BOC) groups, followed by substitution reactions to introduce the tert-butoxy moiety.

- These methods may involve multi-step sequences including protection, substitution, and deprotection steps, which can be adapted to produce the hydrochloride salt.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| 1 | Amino alcohol/acid | tert-Butyl halide + NaH | THF, 0–25°C | 85–92 | Direct, high yield | Requires anhydrous conditions |

| 2 | 3-Hydroxypyrrolidine (BOC protected) | tert-Butylcarbonyl anhydride, substitution reagents | Multi-step, mild heating | 75–85 | Stereoselective, versatile | More steps, longer synthesis |

| 3 | Free base pyrrolidine | HCl (gas or solution) | Ethanol, room temperature | >90 | Efficient salt formation | Requires handling of HCl |

Q & A

Q. What are the standard synthetic routes for 3-(Tert-butoxy)pyrrolidine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves introducing the tert-butoxy group to a pyrrolidine backbone. A common method includes reacting pyrrolidine with tert-butyl alcohol derivatives (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., triethylamine) to protect the amine. Subsequent treatment with hydrochloric acid yields the hydrochloride salt . Optimization focuses on solvent choice (e.g., dichloromethane or THF), reaction temperature (room temperature to 50°C), and stoichiometric ratios to maximize yield and purity. Post-synthesis purification often involves recrystallization or column chromatography .

Q. How is the purity of 3-(Tert-butoxy)pyrrolidine hydrochloride assessed in academic research?

Analytical techniques such as HPLC (for quantifying impurities), 1H/13C NMR (to confirm structural integrity), and mass spectrometry (for molecular weight validation) are standard. Melting point analysis and elemental analysis (C, H, N) further verify purity. Solubility in polar solvents (e.g., methanol or water) is also tested to ensure consistency in downstream applications .

Q. What are the key physicochemical properties influencing its use in experimental design?

The compound’s hydrochloride salt form enhances aqueous solubility, making it suitable for biological assays. The tert-butoxy group provides steric bulk, reducing undesired side reactions (e.g., oxidation) while stabilizing intermediates. Its molecular weight (~200–220 g/mol) and logP value (estimated ~1.5–2.0) suggest moderate lipophilicity, balancing membrane permeability and solubility .

Advanced Research Questions

Q. How does the tert-butoxy group affect the compound’s reactivity in nucleophilic substitution reactions?

The tert-butoxy group acts as an electron-donating substituent, stabilizing adjacent carbocations and influencing regioselectivity. However, its steric bulk may hinder nucleophilic attack at the pyrrolidine nitrogen. Computational studies (DFT calculations) can model transition states to predict reactivity, while experimental kinetic studies using varying alkyl halides (e.g., methyl vs. benzyl bromide) quantify steric effects .

Q. What strategies resolve discrepancies in reported synthetic yields across studies?

Contradictions in yields (e.g., 60% vs. 85%) often arise from differences in catalyst loading , reaction time , or workup procedures . Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, increasing equivalents of tert-butylating agents or switching from NaOH to milder bases (e.g., K2CO3) may improve reproducibility .

Q. How can enantiomeric purity be achieved in derivatives of 3-(Tert-butoxy)pyrrolidine hydrochloride?

Chiral resolution involves asymmetric synthesis (e.g., using chiral auxiliaries or catalysts) or kinetic resolution (e.g., enzymatic methods). For example, tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride is synthesized via enantioselective hydrogenation of pyrrolidine precursors using Rhodium catalysts with chiral ligands. HPLC with chiral columns validates enantiomeric excess (>99%) .

Q. What role does this compound play in structure-activity relationship (SAR) studies for neurotransmitter receptor ligands?

The pyrrolidine core mimics natural amine neurotransmitters (e.g., dopamine). SAR studies compare analogs with varied substituents (e.g., methoxy vs. trifluoromethyl groups) to assess binding affinity. For example, replacing tert-butoxy with a trifluoromethylphenoxy group (as in 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride) increases lipophilicity and alters receptor selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.